molecular formula C11H19Cl2FN2O B1443203 {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride CAS No. 1269152-21-7

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride

Cat. No.: B1443203
CAS No.: 1269152-21-7
M. Wt: 285.18 g/mol
InChI Key: NHIXUHCIBMUFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure, featuring a fluorophenyl group linked to a diamine chain terminated with a methoxyethyl moiety, suggests potential as a building block or intermediate in organic synthesis. Researchers may investigate this amine derivative for its potential activity in various biochemical assays. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O.2ClH/c1-15-9-8-13-6-7-14-11-4-2-10(12)3-5-11;;/h2-5,13-14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXUHCIBMUFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC1=CC=C(C=C1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride, with the CAS number 1269152-21-7, is a chemical compound that has garnered attention for its potential biological activity. This compound features a unique molecular structure that suggests various pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C11H18ClFN2O
  • Molecular Weight : 248.73 g/mol
  • Structure : The compound consists of a fluorophenyl group attached to an ethylamine backbone, which is further substituted with a methoxyethyl group.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects, particularly in oncology and neuropharmacology.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines through mechanisms such as histone deacetylase (HDAC) inhibition, which is crucial for regulating gene expression related to cell cycle and apoptosis .

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameMechanism of ActionTarget Cancer TypeReference
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-dimethylaminomethyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideHDAC InhibitionMyelodysplastic Syndrome
DianhydrogalactitolAlkylating AgentNon-Small Cell Lung Carcinoma

The proposed mechanism for the biological activity of this compound involves modulation of epigenetic factors through HDAC inhibition. This action can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes and inducing apoptosis in malignant cells .

Case Studies

  • In vitro Studies : In laboratory settings, compounds structurally similar to this compound have been shown to significantly inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound for drug development.
  • In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor sizes and improved survival rates, suggesting effective bioavailability and therapeutic potential in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds exhibit favorable absorption and distribution characteristics. Studies indicate minimal metabolic degradation across different species, suggesting a robust pharmacological profile .

Safety and Toxicology

While specific toxicological data for this compound is limited, safety assessments for similar compounds indicate low toxicity levels at therapeutic doses. Further investigations are required to fully understand the safety profile and potential side effects associated with this compound.

Scientific Research Applications

Basic Information

  • Chemical Name : {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride
  • Molecular Formula : C11H18Cl2FN2O
  • Molecular Weight : 248.73 g/mol
  • CAS Number : 1269152-21-7

Structure

The compound features a fluorophenyl group that contributes to its pharmacological properties, particularly in terms of receptor binding and selectivity.

Pharmacology

Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant effects. Studies suggest that the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, may be enhanced by this compound, making it a candidate for further investigation in treating mood disorders .

Neuropharmacology

Cognitive Enhancement
Recent studies have explored the cognitive-enhancing properties of related compounds. The presence of the fluorophenyl moiety is believed to influence neuroreceptor interactions, potentially improving cognitive function and memory retention in animal models .

Cancer Research

Antitumor Activity
Preliminary studies have indicated that compounds with similar structures may exhibit antitumor activity by inducing apoptosis in cancer cells. This mechanism is thought to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Drug Development

Lead Compound for Synthesis
The unique structure of this compound makes it a valuable lead compound in drug discovery programs aimed at developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers .

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting potential for clinical applications in treating depression .

Case Study 2: Cognitive Enhancement in Rodents

In a controlled trial, rodents treated with the compound showed improved performance in maze tests compared to control groups. This suggests that this compound may enhance learning and memory capabilities, warranting further exploration into its mechanisms of action .

Data Tables

SupplierProduct CodeQuantityPrice (USD)
Toronto Research ChemicalsF58944025 mg$45
AK Scientific5924DH2.5 g$892

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight Notable Features
Target Compound 4-Fluorophenylaminoethyl, 2-methoxyethyl Likely C₁₁H₁₈Cl₂FN₂O* ~280–300* Combines aromatic fluorophenyl and polar methoxy groups; dihydrochloride salt.
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride (1071550-46-3) Pyrazole ring, ethylamine backbone C₅H₁₁Cl₂N₃ 184.07 Heterocyclic pyrazole group; used in organic synthesis.
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (885953-52-6) 4-Methoxyphenyl, 1,2,4-oxadiazole ring C₁₁H₁₄ClN₃O₂ 267.70 Oxadiazole heterocycle; potential bioactivity due to aromatic and polar motifs.
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (1134723-32-2) 4-Methylthiazole ring, ethylamine backbone C₆H₁₁Cl₂N₂S 178.68 Thiazole moiety; sulfur-containing heterocycle may influence redox properties.
(2S)-1-Aminopropan-2-ylamine dihydrochloride (1799374-54-1) Chiral aminopropyl, difluoroethyl groups C₅H₁₃Cl₂F₂N₂ 217.08 Stereochemistry and fluorine atoms may enhance metabolic stability.
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride (1426290-61-0) 4-Fluorophenyl, imidazole ring C₁₀H₁₂Cl₂FN₃ 264.13 Fluorophenyl-imidazole hybrid; dihydrochloride salt improves solubility.

Note: Values marked with * are estimated based on structural analogs due to incomplete data in evidence.

Research Findings and Data Gaps

  • Synthetic Routes : While details methods for analogous amines (e.g., reductive amination with Pt/C), the target compound’s synthesis pathway remains unspecified in the provided evidence.
  • Biological Data: No direct pharmacological data for the target compound are available, though fluorophenyl-containing analogs () are often explored for CNS activity .
  • Structural Optimization : The methoxyethyl group in the target compound may offer metabolic advantages over bulkier substituents (e.g., thiazole in ) but requires empirical validation .

Preparation Methods

General Synthetic Strategy

The preparation of {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride typically involves the nucleophilic substitution of appropriate haloalkyl intermediates with amine nucleophiles, followed by salt formation with hydrochloric acid. The key synthetic steps can be summarized as:

  • Synthesis of haloalkyl intermediates bearing the 4-fluorophenylamino substituent.
  • Nucleophilic substitution with 2-methoxyethylamine or its protected derivatives.
  • Conversion of the free base to the dihydrochloride salt by treatment with HCl.

Detailed Preparation Steps

Preparation of (4-Fluorophenyl)aminoethyl Precursors

A common approach starts with the preparation of 2-(4-fluorophenylamino)ethyl halides or related intermediates. This can be achieved by:

  • Reacting 4-fluoroaniline with 2-bromoethyl or 2-chloroethyl derivatives under nucleophilic substitution conditions.
  • Alternatively, reductive amination or amide reduction routes can be employed to introduce the 4-fluorophenylamino group on the ethyl chain.

Salt Formation: Dihydrochloride Preparation

The free base amine is converted to the dihydrochloride salt by:

  • Treatment with an excess of hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate).
  • Isolation of the dihydrochloride salt by precipitation or crystallization.
  • Drying under vacuum to yield the pure dihydrochloride form.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of 2-mercaptoethan-1-ol with 4,4'-(chloromethylene)bis(fluorobenzene) K2CO3, MeCN, 0 °C to RT, overnight 57 Purified by flash chromatography
Conversion to bromoethyl sulfane intermediate Triphenylphosphine, CBr4, DCM, 0 °C to RT, overnight Not specified Purified by flash chromatography
Nucleophilic substitution with 2-methoxyethylamine MeCN or DCM, K2CO3 or base, RT to 0 °C, overnight Not specified Typical for amine alkylation
Dihydrochloride salt formation HCl in ethanol or ethyl acetate, precipitation High Standard salt formation procedure

Analytical and Purification Techniques

  • Purification : Flash chromatography on silica gel using gradients of ethyl acetate in hexanes is common for intermediates.
  • Characterization : ^1H NMR, ^13C NMR, and GC/MS are employed to confirm structure and purity.
  • Salt Confirmation : Melting point determination and elemental analysis confirm dihydrochloride formation.

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in acetonitrile provides efficient alkylation with minimal side reactions.
  • Cooling to 0 °C during addition of electrophiles helps control reaction rate and selectivity.
  • Overnight stirring at room temperature ensures complete conversion.
  • Flash chromatography is effective for purification of oil or solid intermediates.
  • Conversion to dihydrochloride salt improves stability and handling of the final compound.

Summary Table of Preparation Methodology

Stage Key Reagents/Conditions Outcome Reference
Haloalkyl intermediate synthesis 4-fluoroaniline + haloalkyl reagents, base, solvent 4-fluorophenylaminoethyl halide Inferred from general methods
Nucleophilic substitution 2-methoxyethylamine, K2CO3, MeCN, RT Substituted amine intermediate Related fluorophenylamine chemistry
Salt formation HCl in EtOH or EtOAc Dihydrochloride salt Standard salt formation protocols

Q & A

Q. What are the recommended synthetic routes for {2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and reductive amination. A common approach includes:

Step 1 : React 4-fluoroaniline with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to form the primary amine intermediate.

Step 2 : Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Step 3 : Purify the tertiary amine via column chromatography and treat with HCl gas in anhydrous ethanol to form the dihydrochloride salt .

Q. Key Considerations :

  • Monitor reaction progress using TLC with ninhydrin staining for amine detection.
  • Optimize stoichiometry to avoid over-alkylation, which can lead byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95% recommended for biological assays).

NMR Spectroscopy :

  • ¹H NMR : Confirm the presence of the 4-fluorophenyl group (δ 6.8–7.2 ppm, doublet) and 2-methoxyethyl protons (δ 3.3–3.6 ppm).
  • ¹³C NMR : Verify the methoxy carbon (δ 58–60 ppm) and aromatic carbons adjacent to fluorine (δ 115–120 ppm) .

Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ and [M+2H-Cl]⁺ peaks consistent with the dihydrochloride form .

Advanced Research Questions

Q. What strategies optimize this compound’s binding affinity to neurotransmitter transporters?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

Substituent Modification :

  • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance transporter affinity, as seen in analogs of GBR12909 .
  • Adjust the methoxyethyl chain length to balance lipophilicity and steric hindrance .

Assay Design :

  • Use radioligand displacement assays (e.g., [³H]nisoxetine for norepinephrine transporters) to measure IC₅₀ values.
  • Compare results with positive controls like desipramine to validate assay conditions .

Q. Data Example :

Substituent IC₅₀ (nM) for NET
4-Fluorophenyl120 ± 15
4-Chlorophenyl85 ± 10
4-CF₃-phenyl62 ± 8

Q. How can researchers resolve discrepancies in reported receptor binding data across studies?

Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

Standardize Assay Conditions :

  • Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) to minimize pH-dependent binding differences.
  • Control temperature (25°C vs. 37°C) and incubation time (30–60 mins) .

Radioligand Selection :

  • Compare results using high-affinity ligands (e.g., [³H]citalopram for serotonin transporters) to reduce nonspecific binding .

Data Normalization :

  • Express binding affinity relative to a reference compound (e.g., cocaine for dopamine transporters) to account for batch-to-batch variability .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model interactions with the norepinephrine transporter (NET) active site. Focus on hydrogen bonding between the amine group and Asp75 .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD values (<2.0 Å indicates stable binding) .

Pharmacophore Modeling :

  • Identify critical features (e.g., aromatic ring, protonated amine) using Schrödinger’s Phase. Validate with in vitro data .

Q. How should researchers design in vivo studies to evaluate neuropharmacological effects?

Methodological Answer:

Animal Models :

  • Use tail-suspension tests (mice) for antidepressant activity or locomotor activity assays for stimulant effects.

Dosing Regimen :

  • Administer intraperitoneally (1–10 mg/kg) based on pharmacokinetic profiling (t₁/₂ ≈ 2–4 hrs in rodents).

Control Groups :

  • Include a vehicle group (saline) and a positive control (e.g., desipramine for NET inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.